Anthramycin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

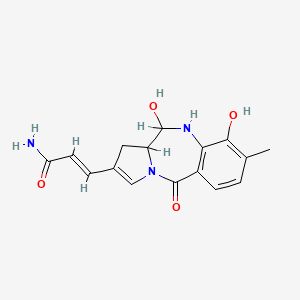

Anthramycin is a pyrrolobenzodiazepine antibiotic with significant antitumor activity. It was first derived from the thermophilic actinomycete Streptomyces refuineus by M. D. Tendler and S. Korman in the 1950s. The compound was successfully synthesized in a laboratory setting by Leimgruber et al. in 1965 . This compound is known for its ability to inhibit the synthesis of RNA and DNA in carcinoma cells, making it a potent cytotoxic agent .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The total synthesis of anthramycin was first reported by Leimgruber et al. in 1968. The synthesis involves the formation of a pyrrolobenzodiazepine nucleus, which is a tricyclic system consisting of an aromatic A-ring, a 1,4-diazepin-5-one B-ring, and a pyrrolidine C-ring . The synthetic route includes several key steps such as cyclization, oxidation, and methylation reactions. The characterization of this compound was initially done on its epimer, this compound-11-methyl-ether, which can be formed by recrystallization from hot methanol .

Industrial Production Methods

Industrial production of this compound involves fermentation processes using Streptomyces refuineus. The fermentation broth is extracted and purified to isolate this compound. Due to the unstable nature of the compound, it is often characterized and stored as its more stable derivatives .

Analyse Chemischer Reaktionen

Types of Reactions

Anthramycin undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone species, which are capable of producing free radicals.

Substitution: Substitution reactions can occur at various positions on the this compound molecule, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents used in the reactions of this compound include hydrogen peroxide and potassium permanganate.

Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce this compound.

Substitution Reagents: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from the reactions of this compound include its oxidized quinone derivatives, reduced forms, and various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Anthramycin is recognized for its effectiveness against various cancer types, particularly:

- Sarcomas

- Lymphomas

- Gastrointestinal neoplasms

Clinical studies have demonstrated its potential as an effective treatment agent, although its development has faced challenges due to toxicity and stability issues .

Antibody-Drug Conjugates (ADCs)

Recent advancements have led to the incorporation of this compound into antibody-drug conjugates (ADCs). These conjugates combine the specificity of antibodies for tumor antigens with the potent cytotoxicity of this compound, enhancing targeted delivery to cancer cells while minimizing systemic toxicity. Several PBD dimer analogues derived from this compound are currently in clinical trials .

| ADC Name | Active Component | Cancer Type | Clinical Status |

|---|---|---|---|

| SJG-136 | This compound dimer | Ovarian Cancer | Phase II |

| ADCT-402 | SG-3199 (PBD dimer) | Various Cancers | Clinical Trials |

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound has been crucial in enhancing its therapeutic efficacy. Modifications at specific positions on the this compound molecule can significantly impact its binding affinity and cytotoxicity:

- C2 Position : Substituents at this position enhance DNA interaction.

- Dimerization : Synthesizing dimeric forms has shown increased potency due to multiple alkylating sites on DNA .

Case Study 1: Efficacy Against Lymphoma

A study evaluating this compound's effectiveness against lymphoma demonstrated significant tumor regression in animal models. The compound's ability to induce apoptosis through DNA damage was highlighted, providing a basis for further clinical exploration.

Case Study 2: Development of PBD Dimer Analogues

Research into PBD dimer analogues derived from this compound has yielded promising results. For instance, SJG-136 has shown remarkable activity against leukemia and ovarian cancer in Phase II trials, illustrating the potential of modified this compound derivatives as effective cancer therapeutics .

Wirkmechanismus

Anthramycin exerts its effects by inhibiting the synthesis of RNA and DNA in carcinoma cells. It forms a complex with DNA, blocking the synthesis by prohibiting DNA binding with proper enzymes . The compound is a competitive inhibitor of cell-free RNA and DNA synthesis and blocks the action of DNase I . The molecular targets of this compound include the exocyclic C2-amino group of guanine bases in DNA .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tomaymycin: Another pyrrolobenzodiazepine antibiotic with similar antitumor activity.

Sibiromycin: A structurally related compound with potent cytotoxic effects.

Neothramycins A and B: Analogous compounds with similar biological activities.

Uniqueness

Anthramycin is unique due to its specific structure and mechanism of action. Unlike other similar compounds, this compound has a high degree of cytotoxicity and cardiotoxicity, which limits its clinical use . its ability to form stable complexes with DNA makes it a valuable tool in scientific research .

Biologische Aktivität

Anthramycin, a potent antitumor antibiotic derived from Streptomyces refuineus, belongs to the pyrrolo[1,4]benzodiazepine (PBD) family. Its biological activity is characterized by its interaction with DNA, leading to significant cytotoxic effects. This article provides an overview of the biological mechanisms of this compound, its effects on cancer cells, and relevant research findings.

DNA Interaction

this compound exerts its biological effects primarily through the formation of covalent adducts with DNA. It binds specifically to the minor groove of DNA, targeting the exocyclic amino group of guanine. This interaction induces structural changes in the DNA helix without significant distortion, allowing for the formation of stable complexes that disrupt normal cellular processes .

DNA Damage

Research has demonstrated that this compound causes both single-strand and double-strand breaks in DNA, which can lead to cell death if not repaired. The persistence of these breaks has been observed even hours after drug removal, indicating a long-lasting impact on cellular integrity. In studies utilizing repair-proficient and repair-deficient cell lines, it was found that cells deficient in DNA repair mechanisms exhibited decreased survival rates when exposed to this compound, highlighting the compound's cytotoxic potential .

Cytotoxic Effects

This compound's cytotoxicity has been extensively studied in various cancer cell lines. Its efficacy as an antitumor agent is attributed to its ability to induce apoptosis and inhibit cell proliferation:

- Apoptosis Induction : this compound activates apoptotic pathways in cancer cells, leading to programmed cell death. This effect is mediated through the activation of caspases and other pro-apoptotic factors .

- Cell Proliferation Inhibition : The compound effectively inhibits the proliferation of various tumor cell lines, including leukemia and ovarian cancer cells. Studies have shown that this compound can significantly reduce cell viability in these models .

Case Studies and Research Findings

Several studies have explored this compound's biological activity in detail:

Topical Delivery and Skin Penetration

Recent investigations into the topical delivery of this compound have shown promising results. Studies using Franz diffusion cells revealed that this compound can penetrate human skin effectively when formulated with appropriate solvents such as propylene glycol and Transcutol P®. This finding suggests potential applications for treating skin cancers or actinic keratoses through topical administration .

Eigenschaften

Molekularformel |

C16H17N3O4 |

|---|---|

Molekulargewicht |

315.32 g/mol |

IUPAC-Name |

(E)-3-(4,6-dihydroxy-3-methyl-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl)prop-2-enamide |

InChI |

InChI=1S/C16H17N3O4/c1-8-2-4-10-13(14(8)21)18-15(22)11-6-9(3-5-12(17)20)7-19(11)16(10)23/h2-5,7,11,15,18,21-22H,6H2,1H3,(H2,17,20)/b5-3+ |

InChI-Schlüssel |

VGQOVCHZGQWAOI-HWKANZROSA-N |

SMILES |

CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)O)C=CC(=O)N)O |

Isomerische SMILES |

CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)O)/C=C/C(=O)N)O |

Kanonische SMILES |

CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)O)C=CC(=O)N)O |

Synonyme |

Anthramycin Anthramycin, (11a alpha)-Isomer Antramycin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.